REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[N:7][N:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:9]=1[CH3:10])=[O:4].[OH-].[Na+]>CO>[C:11]([N:8]1[C:9]([CH3:10])=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[N:7]1)([CH3:14])([CH3:12])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NN(C1C)C(C)(C)C
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
At this time, the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate (1×25 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and hexanes
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |